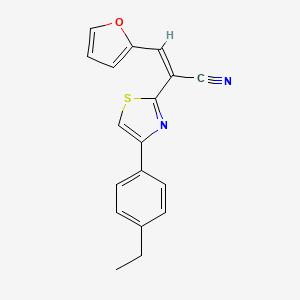
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H14N2OS and its molecular weight is 306.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a complex organic compound notable for its unique structural features, including a thiazole ring, a furan moiety, and an acrylonitrile functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
- Molecular Formula : C18H14N2OS
- Molecular Weight : 306.38 g/mol
- IUPAC Name : (Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its therapeutic potential.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
Antitumor Activity
A study investigating the anticancer effects of thiazole-based compounds found that several derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. For instance, compounds similar to this compound demonstrated significant growth inhibition in HT29 and A549 cell lines, with IC50 values reported as low as 1.61 µg/mL for structurally related compounds .
Anticonvulsant Activity
In a separate investigation into the anticonvulsant properties of thiazole derivatives, certain compounds displayed effective protection against seizures in animal models. Although direct studies on this specific compound are lacking, the evidence supporting thiazoles as a class with anticonvulsant activity is compelling .
Predictive Models and Computational Studies
Computational methods have been employed to predict the biological activity of this compound. These models suggest that the compound may interact with specific biological targets, enhancing its therapeutic potential. Structure-based drug design approaches can further refine these predictions by identifying key interactions within target proteins .
Summary of Biological Activities
| Activity Type | Potential Efficacy | Notes |
|---|---|---|
| Antitumor | High | Significant cytotoxicity against cancer cells |
| Anticonvulsant | Moderate | Similar structures show efficacy |
| Antimicrobial | Unknown | Requires further investigation |
Propiedades
IUPAC Name |
(Z)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-2-13-5-7-14(8-6-13)17-12-22-18(20-17)15(11-19)10-16-4-3-9-21-16/h3-10,12H,2H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSWUVMGACYXGT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














